N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a purine derivative, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Purine Derivative Synthesis: The purine derivative is synthesized through a series of reactions starting from a suitable precursor such as adenine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the purine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivative.
Substitution: Azido or thiol derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The purine moiety may interact with nucleotide-binding sites, while the bromophenyl group could facilitate binding to hydrophobic pockets. The sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
Molecular Formula |
C13H10BrN5O2S |
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Molecular Weight |
380.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H10BrN5O2S/c14-7-1-3-8(4-2-7)17-9(20)5-22-13-18-11-10(12(21)19-13)15-6-16-11/h1-4,6H,5H2,(H,17,20)(H2,15,16,18,19,21) |
InChI Key |
HOLKDVSEEQDGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=N3)Br |
Origin of Product |
United States |
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